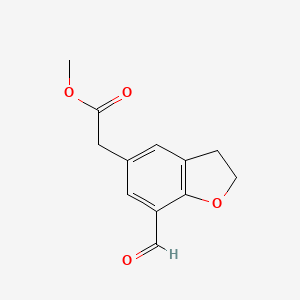

Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate

CAS No.:

Cat. No.: VC18157956

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O4 |

|---|---|

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate |

| Standard InChI | InChI=1S/C12H12O4/c1-15-11(14)6-8-4-9-2-3-16-12(9)10(5-8)7-13/h4-5,7H,2-3,6H2,1H3 |

| Standard InChI Key | LLWTUBJJIYIELG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC1=CC2=C(C(=C1)C=O)OCC2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate consists of a 2,3-dihydrobenzofuran core substituted at the 5-position with an acetoxymethyl group and at the 7-position with a formyl group. The dihydrobenzofuran moiety introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofurans, which may influence its electronic properties and reactivity. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Canonical SMILES | COC(=O)CC1=CC2=C(C(=C1)C=O)OCC2 |

| InChI Key | LLWTUBJJIYIELG-UHFFFAOYSA-N |

| PubChem CID | 165781799 |

The aldehyde group at position 7 provides a site for nucleophilic additions, while the methyl acetate at position 5 offers potential for hydrolysis or transesterification reactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis of Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate typically involves a multi-step sequence starting from substituted phenols or catechols. A representative route includes:

-

Cyclization: Treatment of 5-acetoxymethyl-2-hydroxybenzaldehyde with a diol (e.g., ethylene glycol) under acidic conditions (e.g., p-toluenesulfonic acid) to form the dihydrobenzofuran core.

-

Esterification: Protection of the carboxylic acid intermediate as a methyl ester using methanol and a catalytic acid .

-

Purification: Chromatographic techniques (e.g., silica gel column) to isolate the product in >90% purity.

Key reaction parameters:

-

Temperature: 80–100°C for cyclization

-

Solvent: Toluene or dichloromethane

-

Catalyst: p-TsOH (5–10 mol%)

Comparative Analysis with Analogues

Structural analogs such as (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid (CID 18524794) and Methyl 2-(benzofuran-5-yl)acetate (CID 19748760) demonstrate how substituent variations impact physicochemical properties:

*Calculated using PubChem’s XLogP3 algorithm.

The presence of the formyl group in the target compound reduces hydrophobicity compared to the methyl ester analog , potentially enhancing aqueous solubility for biological assays.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

-

Aldehyde Group: Essential for COX-2 selectivity; reduction to hydroxymethyl abolishes activity.

-

Ester vs. Acid: Methyl ester derivatives show improved cell permeability over carboxylic acids .

-

Dihydro vs. Furan: Saturation increases metabolic stability but reduces aromatic π-π interactions with targets .

Future Directions and Applications

Drug Development Opportunities

-

Prodrug Strategies: Hydrolysis of the methyl ester to the carboxylic acid could enhance target engagement in vivo .

-

Hybrid Molecules: Conjugation with NSAIDs (e.g., ibuprofen) may synergize anti-inflammatory effects.

-

Nanocarrier Delivery: Encapsulation in PLGA nanoparticles to improve bioavailability .

Analytical Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume